2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are well-known for their biological activities and have been extensively studied for their potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of 2-(4-methoxyphenyl)boronic acid with 6-nitroquinoline-4-carboxylic acid under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 2-(4-aminophenyl)-6-nitroquinoline-4-carboxylic acid.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetamide: Known for its analgesic properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pigments.
2-Methoxy-5-((phenylamino)methyl)phenol: Studied for its antimicrobial properties.
Uniqueness
2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid is unique due to its quinoline scaffold, which imparts distinct biological activities. Its combination of a methoxyphenyl group and a nitroquinoline moiety makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
116734-24-8 |
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Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12N2O5/c1-24-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(19(22)23)4-7-15(13)18-16/h2-9H,1H3,(H,20,21) |
InChI Key |
RZPIWFWZRQZWAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Origin of Product |
United States |
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